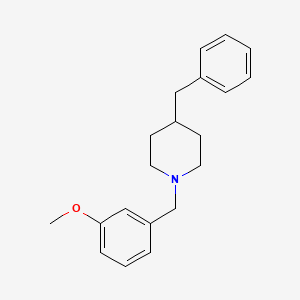
4-benzyl-1-(3-methoxybenzyl)piperidine
Vue d'ensemble
Description
4-benzyl-1-(3-methoxybenzyl)piperidine, also known as GBR 12909, is a chemical compound that belongs to the piperidine class of compounds. It is a potent and selective dopamine reuptake inhibitor and has been extensively studied for its potential use in treating various neurological and psychiatric disorders. In
Mécanisme D'action
4-benzyl-1-(3-methoxybenzyl)piperidine 12909 works by inhibiting the reuptake of dopamine, a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement. By blocking the reuptake of dopamine, this compound 12909 increases the concentration of dopamine in the brain, leading to improved cognitive function, mood, and motivation. This compound 12909 is highly selective for dopamine reuptake inhibition and does not affect other neurotransmitters such as serotonin or norepinephrine.
Biochemical and Physiological Effects:
This compound 12909 has been shown to have a number of biochemical and physiological effects. In animal studies, this compound 12909 has been shown to increase locomotor activity, improve cognitive function, and reduce drug-seeking behavior. It has also been shown to improve motor function in animal models of Parkinson's disease. In humans, this compound 12909 has been shown to improve attention and working memory in healthy volunteers.
Avantages Et Limitations Des Expériences En Laboratoire
4-benzyl-1-(3-methoxybenzyl)piperidine 12909 has several advantages for use in lab experiments. It is highly selective for dopamine reuptake inhibition and does not affect other neurotransmitters, which makes it a useful tool for studying the role of dopamine in various neurological and psychiatric disorders. This compound 12909 is also relatively easy to synthesize and has a long half-life, which allows for sustained dopamine reuptake inhibition. However, this compound 12909 has some limitations for use in lab experiments. It is not orally active and must be administered by injection, which can be inconvenient. Additionally, this compound 12909 has a narrow therapeutic window and can be toxic at high doses.
Orientations Futures
There are several future directions for research on 4-benzyl-1-(3-methoxybenzyl)piperidine 12909. One area of interest is the potential use of this compound 12909 in treating addiction. Studies have shown that this compound 12909 can block the rewarding effects of drugs such as cocaine and amphetamines, which makes it a promising candidate for addiction treatment. Another area of interest is the potential use of this compound 12909 in treating Parkinson's disease. This compound 12909 has been shown to improve motor function in animal models of Parkinson's disease, and further research is needed to determine its potential use in humans. Finally, there is interest in developing new dopamine reuptake inhibitors based on the structure of this compound 12909, which may have improved selectivity and fewer side effects.
In conclusion, this compound 12909 is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential use in treating various neurological and psychiatric disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound 12909 in treating these disorders and to develop new dopamine reuptake inhibitors based on its structure.
Méthodes De Synthèse
4-benzyl-1-(3-methoxybenzyl)piperidine 12909 can be synthesized through a multi-step process involving the reaction of 3-methoxybenzyl chloride with benzylpiperidine in the presence of a base. The resulting intermediate is then reacted with a reducing agent to yield the final product. This synthesis method has been optimized and modified over the years to improve the yield and purity of this compound 12909.
Applications De Recherche Scientifique
4-benzyl-1-(3-methoxybenzyl)piperidine 12909 has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction. It has been shown to increase dopamine levels in the brain, which can improve cognitive function, mood, and motivation. This compound 12909 has also been studied for its potential use in drug abuse research, as it can block the rewarding effects of drugs such as cocaine and amphetamines.
Propriétés
IUPAC Name |
4-benzyl-1-[(3-methoxyphenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-22-20-9-5-8-19(15-20)16-21-12-10-18(11-13-21)14-17-6-3-2-4-7-17/h2-9,15,18H,10-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSENMJAXFOHPHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701208062 | |
| Record name | 1-[(3-Methoxyphenyl)methyl]-4-(phenylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701208062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
414883-02-6 | |
| Record name | 1-[(3-Methoxyphenyl)methyl]-4-(phenylmethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=414883-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Methoxyphenyl)methyl]-4-(phenylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701208062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-phenylpropyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6073358.png)
![9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B6073363.png)
![ethyl 4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzoate](/img/structure/B6073369.png)
![(4-phenoxyphenyl)[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6073375.png)
![3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B6073379.png)
![1-[2-methoxy-5-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6073387.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6073389.png)


![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-4-pentenamide](/img/structure/B6073427.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B6073442.png)
![1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol](/img/structure/B6073452.png)
![N-[2-(4-isopropoxyphenyl)ethyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6073454.png)

